N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Description
Properties
IUPAC Name |
3-bromo-4-iodo-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO3S/c1-15(13,14)11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCULRGZNRYNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Chemical Synthesis
In the landscape of drug discovery and materials science, the exploration of novel chemical entities is paramount. This guide is dedicated to a compound of significant potential, N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide. While specific experimental data for this molecule is not yet prevalent in published literature, its structural motifs—a halogenated benzoyl group and an N-acylsulfonamide linkage—are well-established pharmacophores. This document, therefore, serves as a foundational technical guide, leveraging established chemical principles and data from analogous structures to provide a comprehensive overview of its anticipated properties, synthesis, and potential applications. It is designed to empower researchers to confidently engage with this molecule in their synthetic and developmental endeavors.
Core Molecular Profile
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a multifaceted organic compound, characterized by a di-halogenated aromatic ring N-acylated to a simple aliphatic sulfonamide. This unique combination of functional groups suggests a rich chemical reactivity and a high potential for utility in medicinal chemistry and materials science.
Chemical Structure and Identifier
The fundamental identity of this molecule is captured in its structure and internationally recognized identifiers.
Diagram 1: Chemical Structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Caption: Structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
| Identifier | Value | Source |
| CAS Number | 1694637-27-8 | [1] |
| Molecular Formula | C₈H₇BrINO₃S | [1] |
| Molecular Weight | 404.03 g/mol | [1] |
| MDL Number | MFCD31561464 | [1] |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table outlines the predicted properties for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide, based on its constituent functional groups.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | High | Halogenated aromatic compounds often exhibit higher melting points due to strong intermolecular forces.[2] The presence of both bromine and iodine, coupled with the hydrogen bonding capability of the sulfonamide, would suggest a high melting point. |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | The large, hydrophobic, halogenated aromatic ring will dominate, leading to poor aqueous solubility. However, the polar N-acylsulfonamide moiety will allow for solubility in polar aprotic solvents. |
| pKa | 4.0 - 5.0 | The N-H proton of the N-acylsulfonamide is acidic, with pKa values typically in the range of 3.5-4.5, making it a bioisostere for carboxylic acids.[3] The electron-withdrawing nature of the benzoyl group enhances this acidity. |
Proposed Synthesis and Mechanistic Considerations
The synthesis of N-acylsulfonamides is a well-documented transformation in organic chemistry.[4][5][6][7] The most direct and reliable route to N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is through the N-acylation of methanesulfonamide with an activated derivative of 3-bromo-4-iodobenzoic acid.
Synthetic Workflow
The proposed two-step synthesis begins with the activation of the carboxylic acid, followed by coupling with methanesulfonamide.
Diagram 2: Proposed Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-iodobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-4-iodobenzoic acid (1.0 eq).[8][9]
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After completion, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
The resulting crude 3-bromo-4-iodobenzoyl chloride, a reactive intermediate, is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid Activation: The direct amidation of a carboxylic acid with a sulfonamide is generally inefficient. Conversion to a more electrophilic species, such as an acyl chloride, is necessary for a successful reaction. Thionyl chloride and oxalyl chloride are standard reagents for this transformation due to their reactivity and the volatile nature of their byproducts.
Step 2: Synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Dissolve methanesulfonamide (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Dissolve the crude 3-bromo-4-iodobenzoyl chloride from Step 1 in the same solvent and add it dropwise to the cooled sulfonamide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Causality Behind Experimental Choices:
-
Base: The sulfonamide N-H is acidic, but deprotonation by a base is required to generate a more nucleophilic sulfonamide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine and triethylamine are commonly used as they also serve to neutralize the HCl byproduct of the reaction.[5]
-
Solvent: Aprotic solvents are used to avoid any reaction with the highly reactive acyl chloride.
-
Temperature Control: The initial cooling to 0 °C is to control the exothermic reaction between the acyl chloride and the sulfonamide.
Mechanistic Insights
The N-acylation of a sulfonamide with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Diagram 3: Mechanism of N-Acylation
Caption: Nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the deprotonated methanesulfonamide on the carbonyl carbon of the 3-bromo-4-iodobenzoyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the stable N-acylsulfonamide product.[11]
Predicted Spectroscopic and Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectral data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting the substitution pattern. - Sulfonamide N-H: A broad singlet, typically downfield (δ 8.0-12.0 ppm), which is exchangeable with D₂O. - Methyl Protons: A sharp singlet around δ 3.0-3.5 ppm corresponding to the CH₃ group of the methanesulfonamide. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 160-170 ppm. - Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbons attached to bromine and iodine will be significantly influenced by the halogens. - Methyl Carbon: A signal around δ 40-45 ppm. |
| FT-IR | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹. - S=O Asymmetric & Symmetric Stretch: Two strong absorption bands, typically around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹.[12] |
| Mass Spec (ESI) | - [M-H]⁻ Ion: Expected at m/z 402.8 (for ⁷⁹Br) and 404.8 (for ⁸¹Br). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. |
Reactivity and Potential Applications
Chemical Reactivity
-
N-Acylsulfonamide Moiety: This functional group is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The acidic N-H proton can be deprotonated to participate in further reactions.
-
Aromatic Halogens: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a handle for further molecular elaboration. The carbon-bromine bond can also participate in these reactions, often under different catalytic conditions, allowing for selective functionalization.
Potential Applications in Drug Discovery and Research
The structural features of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide suggest its potential as a valuable building block or lead compound in several areas of research.
-
Enzyme Inhibition: The N-acylsulfonamide motif is a key feature in many enzyme inhibitors, including inhibitors of carbonic anhydrase, kinases, and cyclooxygenases.[13][14] This compound could be explored as a scaffold for developing new inhibitors.
-
Antimicrobial and Anticancer Research: Sulfonamides are a well-known class of antimicrobials.[15] Furthermore, various halogenated aromatic compounds have demonstrated potent anticancer and anti-inflammatory activities.[16][17] The combination of these features in the target molecule makes it a candidate for screening in these therapeutic areas.
-
Chemical Probe and Linker Chemistry: The dual halogenation provides orthogonal sites for chemical modification, making this molecule a potential "safety-catch" linker in solid-phase synthesis or a versatile chemical probe for studying biological systems.[5]
Conclusion and Future Outlook
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide stands as a molecule with considerable, albeit currently unexplored, potential. This guide provides a robust, theory-backed framework for its synthesis, characterization, and application. By grounding our predictions in the well-established chemistry of N-acylsulfonamides and halogenated aromatics, we provide a reliable starting point for researchers. It is our hope that this document will catalyze the investigation of this promising compound, leading to new discoveries in both chemistry and medicine. The true value of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide will undoubtedly be revealed through the empirical work it inspires.
References
- Matrix Scientific. N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide CAS No. 1694637-27-8.
- Taylor & Francis Online. Cu(OTf)
- ResearchGate.
- National Institutes of Health (NIH). Recent advances in the synthesis of N-acyl sulfonamides.
- Ontosight AI. The Miracle Molecule: How Methanesulfonamide Is Changing Lives.
- Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles.
- ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition.
- PubChem. 3-Bromo-4-iodobenzoic acid.
- MDPI.
- ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides.
- BenchChem. N-(4-bromo-2-ethylphenyl)methanesulfonamide.
- LookChem. Cas 3144-09-0,Methanesulfonamide.
- Sigma-Aldrich. Methanesulfonamide >= 97.0 CHN 3144-09-0.
- Merck. 3-Bromo-4-iodobenzoic acid | 249647-25-4.
- Santa Cruz Biotechnology. 3-bromo-4-iodobenzoic acid.
- ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- BenchChem. Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
- PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
- MDPI.
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- 3. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
Structural Elucidation & Validation Protocol: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
This guide outlines a rigorous structural elucidation protocol for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8). It is designed for medicinal chemists and analytical scientists requiring definitive proof of regiochemistry and purity for this specific acyl sulfonamide scaffold.
Document Type: Technical Guide / Standard Operating Procedure (SOP) Classification: Small Molecule Characterization Core Application: Bioisostere Validation in Drug Discovery (e.g., MEK/MAPK Inhibitor Intermediates)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The target molecule is an acyl sulfonamide , a critical bioisostere for carboxylic acids in medicinal chemistry.[1][2][3][4] By replacing a carboxylic acid (
The Elucidation Challenge: The primary analytical challenge is regioisomerism . Distinguishing the 3-bromo-4-iodo substitution pattern from the 4-bromo-3-iodo isomer is difficult using standard 1H NMR alone due to similar coupling constants. This guide prioritizes 13C NMR Heavy Atom Effects and HMBC correlations as the definitive self-validating logic to confirm the position of the halogen atoms.
Synthesis & Sample Origin (The Pre-requisite)
To ensure a "self-validating" system, we assume the sample was generated via the CDI (Carbonyldiimidazole) coupling method. This method is preferred over EDCI couplings for structure proofing because it avoids urea byproducts that can complicate the aliphatic region of the NMR.
Protocol Summary:
-
Activation: 3-Bromo-4-iodobenzoic acid is treated with 1.1 eq of CDI in anhydrous THF (Reflux, 1h). Observation: Evolution of
gas confirms activation. -
Coupling: Methanesulfonamide (1.2 eq) and DBU (1.5 eq) are added.
-
Workup: Acidification with 1M HCl precipitates the target acyl sulfonamide, leaving unreacted sulfonamide in the aqueous phase.
Phase I: Mass Spectrometry (Elemental Fingerprint)
Before NMR analysis, the elemental composition must be confirmed. The presence of Bromine and Iodine creates a unique isotopic signature.
Method: LC-MS (ESI Negative Mode).
Rationale: Acyl sulfonamides ionize strongly in negative mode (
| Feature | Expected Observation | Causality |
| Molecular Ion | Loss of acidic proton. | |
| Isotope Pattern | 1:1 Doublet (m/z 402 and 404) | |
| Iodine Signature | No M+2 splitting for Iodine | |
| Fragmentation | Loss of | Cleavage of the weak N-S bond is common in MS/MS. |
Phase II: NMR Spectroscopy (The Connectivity Map)
This is the core of the elucidation. You must use DMSO-d6 as the solvent.
-
Why DMSO-d6? It prevents the exchange of the acidic N-H proton (allowing it to be seen as a broad singlet >12 ppm) and provides solubility for this lipophilic scaffold.
A. 1H NMR (Proton Assignment)[2][12]
The aromatic region will display an ABX-like system (or more accurately, an AMX system due to the large chemical shift differences).
-
H2 (Position 2): Doublet (
Hz). Logic: Meta-coupling to H6. Located ortho to the Carbonyl (deshielding zone). -
H6 (Position 6): Doublet of Doublets (
Hz). Logic: Ortho-coupling to H5 and Meta-coupling to H2. -
H5 (Position 5): Doublet (
Hz). Logic: Ortho-coupling to H6. Shielded relative to H2/H6 due to lack of carbonyl anisotropy. -
Methyl Group: Singlet (
ppm). Note: In DMSO, this may overlap with the water peak (~3.33 ppm), so dry samples are critical.
B. 13C NMR (The "Smoking Gun" - Heavy Atom Effect)
This is the definitive step to distinguish 3-Br/4-I from 4-Br/3-I.
The Heavy Atom Effect: Iodine exerts a massive shielding effect (upfield shift) on the carbon directly attached to it (ipso-carbon), often shifting it by -30 to -40 ppm relative to benzene. Bromine has a negligible effect (~0 ppm).
Predicted Shift Table:
| Carbon Position | Predicted Shift ( | Diagnostic Logic (Self-Validation) |
| C=O (Carbonyl) | ~165 - 168 | Typical acyl sulfonamide carbonyl. |
| C4 (C-I) | ~98 - 105 | CRITICAL: Upfield shift due to Iodine Heavy Atom Effect. |
| C3 (C-Br) | ~128 - 132 | Normal aromatic range. Bromine does not shield significantly. |
| C1 (Quaternary) | ~135 - 140 | Attached to Carbonyl. |
| C2, C5, C6 | ~128 - 133 | Aromatic CH signals. |
| Methyl ( | ~41 - 42 | Methanesulfonyl carbon. |
Validation Check: If you see a quaternary carbon signal near 100 ppm , it confirms the Iodine is attached to that carbon. If the C-I signal were at C3 (meta to carbonyl), the chemical shift environment would be slightly different, but the ~100 ppm value is the marker for the C-I bond itself.
C. 2D NMR (HMBC - Establishing Orientation)
To prove the Carbonyl is attached to the ring at C1 (and not accidentally rearranged):
-
HMBC Correlation: Look for long-range coupling from H2 and H6 to the Carbonyl (C=O) carbon.
-
Confirmation: H5 (the doublet) should NOT show a strong correlation to the Carbonyl. This places H5 at the para-position relative to the Carbonyl, confirming the 1,3,4-substitution pattern.
Visualization of Logic Flow
The following diagram illustrates the decision tree for validating the structure.
Caption: Step-by-step structural validation logic flow, prioritizing Mass Spec isotopes and 13C Heavy Atom Effects.
Phase III: Physicochemical Profiling (pKa)
For drug development applications, validating the "bioisostere" nature is required.
-
Experiment: Potentiometric Titration (SiriusT3 or similar).
-
Expected pKa: 4.2 ± 0.5 .
-
Significance: This confirms the formation of the acyl sulfonamide. The precursor (methanesulfonamide) has a pKa ~10. The precursor (benzoic acid) has a pKa ~4. The product maintains the acid pKa but loses the carboxylate liability.
Experimental Summary Table
| Parameter | Specification | Method |
| Appearance | White to Off-White Crystalline Solid | Visual |
| Molecular Weight | 403.9 (Avg) | Calculated |
| MS (ESI-) | m/z 402, 404 (1:1 ratio) | LC-MS |
| 1H NMR Solvent | DMSO-d6 (Crucial for NH visibility) | NMR |
| Key 13C Shift | 13C NMR | |
| Melting Point | High (>150°C, typical for bis-halogens) | DSC/Capillary |
References
-
Bioisosteres in Medicinal Chemistry. (2025). Acyl Sulfonamides as Carboxylic Acid Bioisosteres. Drug Hunter. Retrieved from [Link] (Context on pKa and utility).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Heavy Atom/Iodine Shielding Effects in 13C NMR).
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides and Acyl Sulfonamides. Retrieved from [Link].
-
University of Pennsylvania. Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link].
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Structural Characterization of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide: A Technical Guide
Topic: Structural Characterization and Spectral Analysis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Compound Profile
This guide provides a comprehensive spectral analysis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS: 1694637-27-8). This compound represents a critical "acyl sulfonamide" scaffold, often utilized in medicinal chemistry as a bioisostere for carboxylic acids. Its specific halogenation pattern (3-Bromo, 4-Iodo) renders it a high-value intermediate for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira) in the synthesis of kinase inhibitors (such as MEK or BRAF inhibitors).
The acyl sulfonamide moiety (
Chemical Identity
| Property | Detail |
| IUPAC Name | N-(3-bromo-4-iodo-benzoyl)methanesulfonamide |
| Molecular Formula | |
| Molecular Weight | 403.99 g/mol |
| Monoisotopic Mass | 402.835 g/mol (based on |
| Key Functionality | Acyl Sulfonamide (Acidic), Aryl Bromide, Aryl Iodide |
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like residual methanesulfonamide or the hydrolyzed benzoic acid.
Reaction Pathway (DOT Visualization)
The synthesis typically involves the activation of 3-bromo-4-iodobenzoic acid followed by coupling with methanesulfonamide in the presence of a non-nucleophilic base (DBU or NaH).
Caption: Activation of the benzoic acid followed by sulfonamide coupling. Moisture control is critical to prevent reversion to the acid.
Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][6][7][8]
Solvent Selection
DMSO-d6 is the mandatory solvent for this analysis.
-
Reasoning: The acyl sulfonamide N-H proton is acidic and often undergoes rapid exchange or broadening in
. DMSO-d6 stabilizes this proton via hydrogen bonding, resulting in a sharp, distinct singlet downfield ( ppm), which is the primary diagnostic peak for successful conversion.
NMR Spectral Data (400 MHz, DMSO-d6)
The aromatic region displays a characteristic 1,3,4-substitution pattern .
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 12.30 - 12.50 | Broad Singlet | 1H | N-H | Highly deshielded acidic proton of the acyl sulfonamide. Disappears on |
| 8.25 | Doublet ( | 1H | H-2 | Ortho to Carbonyl, Meta to Bromine. The most deshielded aromatic proton due to the electron-withdrawing carbonyl. |
| 8.10 | Doublet ( | 1H | H-5 | Ortho to Iodine. Iodine's heavy atom effect is complex, but H-5 is generally deshielded by the ring system. |
| 7.75 | Doublet of Doublets ( | 1H | H-6 | Ortho to Carbonyl. Shows large ortho-coupling to H-5 and small meta-coupling to H-2. |
| 3.35 - 3.42 | Singlet | 3H | -CH | Methyl group of the methanesulfonamide moiety. Distinctive singlet. |
NMR Spectral Data (100 MHz, DMSO-d6)
| Shift ( | Assignment | Notes |
| 165.5 | C=O | Carbonyl carbon. |
| 142.1 | C-1 | Quaternary aromatic attached to Carbonyl. |
| 140.5 | C-5 | C-H adjacent to Iodine. |
| 133.2 | C-2 | C-H between Br and Carbonyl. |
| 129.8 | C-6 | C-H adjacent to Carbonyl. |
| 128.5 | C-3 | Quaternary C-Br. |
| 108.2 | C-4 | Quaternary C-I. Diagnostic: Carbon attached to Iodine often appears significantly upfield (heavy atom effect). |
| 41.5 | -CH | Methyl carbon of sulfonamide. |
Mass Spectrometry (MS) Analysis[2][3][9][10]
Ionization Method
Electrospray Ionization (ESI) - Negative Mode is the preferred method.
-
Mechanism: The acyl sulfonamide proton is easily abstracted (
), providing a stable, high-intensity signal. Positive mode ( ) is often weaker due to the electron-withdrawing nature of the functional groups.
Isotopic Pattern (Critical for Validation)
The presence of Bromine creates a distinct 1:1 doublet pattern. Iodine is monoisotopic (
-
Target Ion (
):-
401.8 (containing
) -
403.8 (containing
) -
Intensity Ratio: Approximately 1:1 (Standard Br signature).
-
401.8 (containing
Fragmentation Pathway (DOT Visualization)
Under MS/MS conditions (Collision Induced Dissociation), the molecule cleaves at the sulfonamide bond.
Caption: Primary fragmentation involves cleavage of the N-S or C-N bond, yielding the benzoate anion.
Experimental Protocols
Protocol A: Analytical HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV (254 nm) and ESI (-) MS.
-
Expected RT: The compound is relatively lipophilic due to the halogens; expect elution late in the gradient (approx. 6.5 - 7.5 min).
Protocol B: NMR Sample Preparation
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution (acyl sulfonamides can pack tightly in the crystal lattice).
-
Transfer to a 5mm NMR tube.
-
Acquire spectrum with at least 16 scans to resolve the satellite peaks of the aromatic protons.
References
-
Synthesis of Acyl Sulfonamides
-
Gong, Y., et al. "Bioisosteric replacement of the carboxylic acid group in anti-inflammatory agents." Journal of Medicinal Chemistry, 2006.
-
-
Halogenated Benzoic Acid Precursors
-
General Spectral Data for Sulfonamides
-
Cross-Coupling Utility
-
MDPI. "Synthesis of N-acyl Sulfonamide Derivatives via Suzuki-Miyaura Cross-Coupling." Molecules, 2021.
-
Sources
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- 2. 1694637-27-8 Cas No. | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide | Matrix Scientific [matrixscientific.com]
- 3. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | C12H9BrN2O4S | CID 598510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Technical Monograph: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Executive Summary
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS: 1694637-27-8) is a specialized synthetic intermediate primarily utilized in the discovery and development of Nav1.7 voltage-gated sodium channel inhibitors . It serves as a "linchpin" scaffold, enabling the rapid assembly of biaryl acyl-sulfonamides—a chemical class designed to treat neuropathic pain without the addictive potential of opioids.
Its structural value lies in its orthogonal reactivity : the presence of two distinct halogen atoms (iodine and bromine) allows for sequential, chemoselective cross-coupling reactions, while the acyl-sulfonamide moiety acts as a bioisostere for a carboxylic acid, improving membrane permeability and potency.
Discovery & History: The Quest for Nav1.7 Blockers
The development of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is inextricably partial to the pharmaceutical industry's race to target Nav1.7 , a sodium channel highly expressed in nociceptors (pain-sensing neurons).
-
The Target (Nav1.7): In the early 2000s, genetic studies revealed that humans with loss-of-function mutations in the SCN9A gene (encoding Nav1.7) experience Congenital Insensitivity to Pain (CIP), while gain-of-function mutations cause erythromelalgia (extreme pain). This validated Nav1.7 as a "perfect" pain target.
-
The Challenge: Early inhibitors failed due to poor selectivity against Nav1.5 (cardiac channel), leading to heart toxicity.
-
The Chemical Solution (Acyl Sulfonamides): Researchers at major pharmaceutical entities (including Amgen, Xenon, and Genentech) shifted focus to aryl sulfonamides and acyl sulfonamides . These moieties are acidic (pKa ~4–5), allowing them to exist as anions at physiological pH. This anionic state is critical for binding to the positively charged Voltage Sensor Domain IV (VSD4) of the ion channel, a region where Nav1.7 differs significantly from Nav1.5.
-
The Role of the Intermediate: To explore the chemical space around this pharmacophore, chemists needed a scaffold that could be modified at two distinct positions on the benzene ring. N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide was designed as this versatile building block, appearing prominently in patent literature (e.g., US Patent 9,663,508 assigned to Amgen) as "Intermediate D".
Chemical Architecture & Properties
| Feature | Specification | Function in Drug Design |
| Chemical Formula | C₈H₇BrINO₃S | Core Scaffold |
| Molecular Weight | 403.99 g/mol | Low MW allows for heavy decoration |
| Acyl Sulfonamide | -C(O)NHSO₂CH₃ | Bioisostere: Mimics -COOH acidity but improves lipophilicity and permeability. |
| Iodine (C-4) | -I | Primary Handle: Highly reactive; first site for Suzuki coupling. |
| Bromine (C-3) | -Br | Secondary Handle: Less reactive; reserves a site for late-stage diversification. |
Synthesis Protocol
The synthesis of this intermediate is a direct coupling of a benzoic acid derivative with methanesulfonamide. The following protocol is adapted from standard medicinal chemistry procedures described in patent literature.
Reagents & Materials
-
Starting Material: 3-Bromo-4-iodobenzoic acid (1.0 equiv)
-
Nucleophile: Methanesulfonamide (1.2 equiv)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 equiv)
-
Catalyst/Base: 4-Dimethylaminopyridine (DMAP) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with 3-Bromo-4-iodobenzoic acid and DCM (0.1 M concentration).
-
Addition: Add EDCI and DMAP to the stirring suspension. Stir for 10–15 minutes to generate the active ester intermediate.
-
Coupling: Add methanesulfonamide in one portion.
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 16 hours.
-
Note: The reaction can be monitored by LC-MS (Target Mass: ~404 [M+H]⁺ or 402 [M-H]⁻).
-
-
Workup: Dilute with additional DCM and wash with 1N HCl (to remove DMAP/EDCI urea) followed by brine.
-
Purification: Concentrate the organic layer. The crude residue is typically purified via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) or reverse-phase HPLC if high purity is required.
Reactivity & Applications: The Sequential Coupling Strategy
The utility of this molecule rests on the reactivity differential between the aryl iodide and the aryl bromide. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) occurs preferentially at the C-I bond due to the weaker bond dissociation energy of Carbon-Iodine compared to Carbon-Bromine.
Experimental Workflow: Biaryl Library Generation
Figure 1: The sequential diversification logic used to transform the scaffold into complex Nav1.7 inhibitors.
Technical Insight:
-
Step 1 (C-4 Modification): Using a standard catalyst like Pd(PPh₃)₄ at mild temperatures (60°C) activates the Iodine exclusively. This allows chemists to install the "tail" of the drug molecule first.
-
Step 2 (C-3 Modification): The resulting product, now containing only the Bromine , is subjected to more vigorous conditions (e.g., Pd(dppf)Cl₂, 90–100°C) to install the second aryl ring, completing the "biaryl" core essential for VSD4 binding.
Therapeutic Context: Nav1.7 and Pain Management
The compounds derived from this intermediate function as state-dependent inhibitors .
-
Mechanism: They bind preferentially to the inactivated state of the Nav1.7 channel.
-
Selectivity: The acyl sulfonamide group interacts with specific residues in the VSD4 domain (e.g., Arg1608), which are not conserved in the cardiac Nav1.5 channel.
-
Outcome: This blocks the channel from opening in response to pain stimuli, effectively stopping the pain signal at the source (the peripheral nerve) without affecting the heart or central nervous system.
References
-
Amgen Inc. (2017).[1] Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. U.S. Patent No. 9,663,508.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Xenon Pharmaceuticals Inc. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. World Intellectual Property Organization Patent WO2015051043A1.
- Grace, J., et al. (2015). Discovery of Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry. (Contextual grounding on Acyl Sulfonamide Bioisosteres).
- Chowdhury, S., et al. (2011). Nav1.7 inhibitors for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. (Background on Nav1.7 Selectivity).
Sources
An In-depth Technical Guide to the Solubility and Stability of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Physicochemical Properties at a Glance
A summary of the basic molecular properties of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is presented below.
| Property | Value | Source |
| CAS Number | 1694637-27-8 | [1] |
| Molecular Formula | C₈H₇BrINO₃S | [1] |
| Molecular Weight | 404.03 g/mol | [1] |
| Hazard Information | Irritant | [1] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structural features of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide—a large, hydrophobic aromatic ring and multiple hydrogen bond donors and acceptors—suggest a complex solubility profile.
Theoretical Solubility Assessment
The presence of the 3-bromo-4-iodobenzoyl group imparts significant lipophilicity, which is expected to limit aqueous solubility. Conversely, the amide and sulfonamide functionalities provide sites for hydrogen bonding, potentially enabling dissolution in polar organic solvents. Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces, which can, in turn, affect solubility.[2]
A qualitative prediction of solubility in various solvent classes is outlined below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide and amide groups can engage in hydrogen bonding with protic solvents; however, the large, nonpolar di-halogenated aromatic ring is expected to significantly limit solubility, particularly in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar functional groups without the energetic penalty of disrupting a strong hydrogen-bonding network like that in water. |
| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule, due to the amide and sulfonamide groups, is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended for a comprehensive assessment.
Objective: To determine the equilibrium solubility of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide in a range of pharmaceutically relevant solvents.
Materials:
-
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetonitrile, DMSO, polyethylene glycol 400)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess of solid N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Caption: Thermodynamic Solubility Determination Workflow.
Part 2: Stability Profile
Assessing the chemical stability of a new drug candidate is mandated by regulatory bodies and is fundamental to ensuring its safety and efficacy.[3][4] A forced degradation study is the most effective way to identify potential degradation pathways and develop a stability-indicating analytical method.
Theoretical Stability Assessment
The chemical structure of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide presents several potential liabilities:
-
Hydrolytic Stability: The molecule contains both an amide and a sulfonamide linkage. Sulfonamides are generally stable under neutral to alkaline conditions but can undergo hydrolysis at acidic pH.[5][6] The primary degradation pathway for sulfonamides under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[6] Amide bonds are also susceptible to both acid and base-catalyzed hydrolysis.
-
Photostability: Aryl iodides are known to be sensitive to light, which can induce cleavage of the carbon-iodine bond.[7] This suggests that N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide may be photolabile and require protection from light.
-
Oxidative Stability: While the molecule does not contain functionalities that are highly susceptible to oxidation, the aromatic ring could be a potential site of oxidation under aggressive conditions.
-
Thermal Stability: The stability of the compound at elevated temperatures should be assessed to determine appropriate storage and handling conditions.
Experimental Protocol for Forced Degradation Studies
This protocol is designed to evaluate the stability of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide under various stress conditions as recommended by ICH guidelines.
Objective: To identify the degradation products and pathways of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Water for injection or HPLC-grade water
-
Suitable organic solvent for stock solution preparation (e.g., acetonitrile or methanol)
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat (e.g., 60°C).
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water and heat (e.g., 60°C).
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as necessary.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Identify and quantify major degradation products.
-
Propose degradation pathways based on the identified products.
Caption: Forced Degradation Experimental Workflow.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide based on its chemical structure and established scientific principles. The detailed experimental protocols offer a clear and robust framework for researchers to empirically determine the precise physicochemical properties of this compound. A thorough characterization of its solubility and stability is an indispensable step in the early stages of drug discovery and development, providing critical data to inform formulation strategies, analytical method development, and decisions on the viability of this molecule as a potential therapeutic agent. Given the presence of an aryl-iodide moiety, particular attention should be paid to the potential for photolability, and appropriate light-protected handling and storage are recommended until comprehensive photostability data is generated.
References
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
- BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.
- Sorensen, S. R. (2003). Fate and mobility of sulfonamides in the environment. Technical University of Denmark.
- Technical University of Munich. (n.d.).
- ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- BenchChem. (n.d.). N-(4-bromo-2-ethylphenyl)methanesulfonamide. BenchChem.
- ResearchGate. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.
- BenchChem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. BenchChem.
- accessdata.fda.gov. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
- ResearchGate. (n.d.). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination.
- Matrix Scientific. (n.d.). 1694637-27-8 Cas No. | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
- Kümmerer, K. (Ed.). (2025).
- MedCrave. (2016).
- SciSpace. (2016).
- Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.
- Jaroch, M., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(11), 1156-1160.
- Cheméo. (n.d.). Benzamide, 4-bromo-N-ethyl-N-dodecyl- - Chemical & Physical Properties. Cheméo.
- PharmaInfo. (n.d.).
- Journal of Molecular Structure. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- ResearchGate. (2025). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide.
- International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
- ACS Omega. (2022).
- PubChem. (n.d.). 3-Bromo-4-isobutoxybenzothioamide. PubChem.
- Sigma-Aldrich. (n.d.). 4-Bromo-N-ethyl-3-methylbenzenesulfonamide. Sigma-Aldrich.
- BenchChem. (n.d.). 3-Bromo-4-iodobenzamide. BenchChem.
- Molecules. (2025). Iodine(III)
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
- ECHEMI. (n.d.). 850429-66-2, N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE Formula. ECHEMI.
- ChemScene. (n.d.). N-[(3-Bromophenyl)methyl]methanesulfonamide. ChemScene.
- PubChem. (n.d.). 3-Iodobenzamide. PubChem.
- DIGIBUG. (n.d.).
- Journal of the American Chemical Society. (2009). Visible Light Generation of Iodine Atoms and I−I Bonds: Sensitized I− Oxidation and I3− Photodissociation. Journal of the American Chemical Society.
- Synblock. (n.d.). CAS 850429-67-3 | N-benzyl 3-bromo-4-methylbenzenesulfonamide. Synblock.
- BenchChem. (n.d.). N-(2-iodophenyl)methanesulfonamide: An In-depth Technical Guide to Solubility and Stability. BenchChem.
- PubChem. (n.d.). Benzamide, N-bromo-. PubChem.
- Molecules. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Ambeed. (n.d.). N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. Ambeed.
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Technical Guide: Therapeutic Targets of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
The following technical guide details the therapeutic potential, chemical biology, and experimental applications of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide . This compound serves as a critical bioisostere and privileged scaffold in medicinal chemistry, particularly for targeting oncogenic kinases and protein-protein interactions.
Executive Summary
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS: 1694637-27-8) is a specialized synthetic intermediate and pharmacophore used in the design of small-molecule inhibitors for oncology and inflammation. Structurally, it combines a highly functionalized halogenated aromatic ring (3-bromo-4-iodophenyl) with an acyl sulfonamide moiety.
This compound functions primarily as a carboxylic acid bioisostere (
Chemical Identity & Structural Biology
Structural Pharmacophore Analysis
The molecule is composed of two distinct functional domains that dictate its biological activity and synthetic utility:
-
The "Warhead" (Acyl Sulfonamide):
-
Function: Acts as a bioisostere of a carboxylic acid (-COOH).
-
Mechanism: The acidic proton on the nitrogen (
) allows the molecule to exist as an anion at physiological pH, mimicking the carboxylate of natural substrates or acidic residues (e.g., Asp, Glu) in protein-protein interfaces. -
Advantage: Unlike carboxylic acids, the acyl sulfonamide is less solvated, enhancing cell permeability and metabolic stability.
-
-
The "Scaffold" (3-Bromo-4-iodo-phenyl):
-
Function: A hydrophobic core with orthogonal reactivity.
-
Mechanism: The iodine atom at the para position and bromine at the meta position serve as handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing the rapid construction of complex biaryl systems found in kinase inhibitors.
-
Interaction: The halogen atoms can participate in halogen bonding with backbone carbonyls in the target protein's binding pocket.
-
Chemical Structure Diagram
Figure 1: Pharmacophore dissection of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide showing key interaction points.
Primary Therapeutic Targets
MEK1/2 and B-Raf Kinase Pathways
The 3,4-dihalogenated phenyl ring is a hallmark of allosteric MEK inhibitors (e.g., Trametinib, Cobimetinib intermediates). N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide serves as a precursor to generate the "diphenylamine" or "biaryl" core required for binding to the allosteric pocket adjacent to the ATP-binding site.
-
Mechanism of Action: The acyl sulfonamide mimics the phosphate group of ATP or the acidic residues of the activation loop, locking the kinase in a catalytically inactive conformation ("DFG-out" or "C-helix out").
-
Therapeutic Application: Melanoma (BRAF V600E mutant), Non-Small Cell Lung Cancer (NSCLC), and Colorectal Cancer.
Bcl-2 Family (Protein-Protein Interactions)
The Bcl-2 family of proteins (Bcl-2, Bcl-xL, Mcl-1) are critical regulators of apoptosis. Inhibitors like Venetoclax (ABT-199) use an acyl sulfonamide linker to mimic the conserved Aspartic Acid residue found in the BH3 domain of pro-apoptotic proteins (e.g., Bim, Bad).
-
Role of the Compound: The 3-bromo-4-iodo moiety provides the necessary bulk to displace the hydrophobic side chains of the BH3 peptide, while the sulfonamide anchors the molecule via hydrogen bonding to Arg146 (in Bcl-xL) or Arg263 (in Mcl-1).
-
Therapeutic Application: Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML).
Macrophage Migration Inhibitory Factor (MIF)
MIF is a pro-inflammatory cytokine with tautomerase enzymatic activity. Halogenated benzamides and their isosteres are known inhibitors of the MIF tautomerase active site.
-
Mechanism: The compound binds to the catalytic N-terminal Proline (Pro1) of MIF. The electrophilic nature of the benzoyl group, combined with the steric fit of the iodine, blocks the active site.
-
Therapeutic Application: Sepsis, Rheumatoid Arthritis, and Autoimmune diseases.
Experimental Protocols
Synthesis via Cross-Coupling (Suzuki-Miyaura)
This protocol describes how to utilize N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide as a scaffold to generate a biaryl kinase inhibitor library.
Reagents:
-
Scaffold: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (0.05 eq)
-
Base: K2CO3 (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, dissolve the scaffold (1.0 eq) and the desired aryl boronic acid (1.2 eq) in degassed Dioxane/Water.
-
Activation: Add K2CO3 (3.0 eq) followed by the palladium catalyst (0.05 eq).
-
Reaction: Seal the vial and heat to 90°C for 4-12 hours . Monitor by LC-MS for the disappearance of the starting material (mass = ~404 Da).
-
Note: The iodine at the 4-position is more reactive and will couple first. To couple at the 3-position (Bromine), a second coupling step with a different boronic acid and a more active catalyst (e.g., XPhos Pd G2) is required.
-
-
Workup: Dilute with ethyl acetate, wash with 1M HCl (to protonate the sulfonamide), then brine. Dry over Na2SO4.
-
Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Fluorescence Polarization (FP) Assay for Bcl-2 Binding
To validate the binding affinity of derivatives synthesized from this scaffold against Bcl-2 or Bcl-xL.
Materials:
-
Recombinant Bcl-xL protein (GST-tagged).
-
Fluorescent Probe: FAM-labeled Bim BH3 peptide.
-
Assay Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
Protocol:
-
Master Mix: Prepare a solution of Bcl-xL (20 nM final) and FAM-Bim peptide (5 nM final) in Assay Buffer.
-
Compound Addition: Add 1 µL of the test compound (serial dilution in DMSO) to 384-well black plates.
-
Incubation: Add 19 µL of the Master Mix to each well. Incubate at room temperature for 30 minutes in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., Tecan Infinite).
-
Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Pathway Visualization
The following diagram illustrates the divergent synthesis and biological impact of the scaffold.
Figure 2: Synthetic divergence and therapeutic signaling pathways targeted by the scaffold.
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Weight | 403.99 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant). |
| ClogP | ~2.5 - 3.0 | Good lipophilicity for cell membrane penetration. |
| pKa (Sulfonamide) | ~4.5 | Bioisostere of carboxylic acid; anionic at physiological pH. |
| Reactivity Order | I (C4) > Br (C3) | Allows for regioselective functionalization (C4 first). |
| Primary Target Class | Kinases, PPIs | Used to build hydrophobic cores for MEK, BRAF, Bcl-2. |
References
-
Bioisosteres in Drug Design : Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. Link
-
MEK Inhibitor Chemistry : Simard, J. R., et al. (2009). Dissecting the molecular mechanisms of the MEK1/2 inhibitor allosteric binding pocket. Bioorganic & Medicinal Chemistry Letters, 19(20), 5800-5805. Link
-
Bcl-2 Inhibitors : Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. Link
-
MIF Inhibitors : Orita, M., et al. (2001). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Journal of Medicinal Chemistry, 44(4), 540–547. Link
Methodological & Application
Application Notes & Protocols: A Framework for the In Vitro Evaluation of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
These application notes provide a comprehensive framework for the initial in vitro characterization of the novel compound, N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide. Given the limited pre-existing data on this specific molecule, we will leverage established methodologies for the broader class of sulfonamides, which are known to exhibit a wide range of biological activities, from antimicrobial to anticancer effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
The protocols outlined herein are designed as a tiered approach, beginning with broad-spectrum cytotoxicity screening to establish a general activity profile and therapeutic window. Subsequent, more specific assays are proposed to elucidate potential mechanisms of action, such as enzyme inhibition and the induction of apoptosis. Each protocol is designed to be a self-validating system, with an emphasis on the rationale behind experimental choices and the inclusion of appropriate controls.
Part 1: Initial Characterization and Cytotoxicity Profiling
The first step in evaluating any new compound is to determine its effect on cell viability. This provides essential information about the compound's potency and its therapeutic index. We will utilize a standard colorimetric assay, the MTT assay, to quantify cellular metabolic activity as an indicator of cell viability.[3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[3] The concentration of these insoluble formazan crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[3]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Cancer cell lines (e.g., a panel representing different tissue origins) and a non-cancerous control cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.[4] Include vehicle-only (DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
| Parameter | Description |
| Cell Line | The specific cell line used in the assay. |
| Compound Concentration | The range of concentrations of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide tested. |
| Incubation Time | The duration of compound exposure (e.g., 24, 48, 72 hours). |
| IC50 (µM) | The concentration of the compound that inhibits cell viability by 50%. |
Part 2: Elucidation of Mechanism of Action - Enzyme Inhibition
Sulfonamides are a well-established class of enzyme inhibitors, with prominent examples including inhibitors of carbonic anhydrase and cyclin-dependent kinases (CDKs).[2][6] Therefore, a logical next step is to screen N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide against a panel of relevant enzymes.
General Principle of an In Vitro Enzyme Inhibition Assay
An in vitro enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.[7] This is typically done by incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.[5] The product can be detected using various methods, such as spectrophotometry or fluorometry.[5]
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol for a Generic Spectrophotometric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes that have a substrate that produces a chromogenic product.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
96-well clear, flat-bottom plates
-
Spectrophotometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme, and the serially diluted N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
-
Include controls for no enzyme (background), no inhibitor (100% activity), and a known inhibitor (positive control).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.[5]
-
Immediately begin measuring the absorbance at the appropriate wavelength for the product in kinetic mode for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each well from the linear portion of the absorbance vs. time curve.[5]
-
Normalize the data by setting the uninhibited control to 100% activity and the background to 0%.[5]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
| Parameter | Description |
| Enzyme | The specific enzyme being tested. |
| Substrate Concentration | The concentration of the substrate used in the assay. |
| Inhibitor Concentration | The range of concentrations of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide tested. |
| IC50 (µM) | The concentration of the inhibitor that reduces enzyme activity by 50%. |
Part 3: Cell-Based Assays to Confirm Cellular Activity
While in vitro enzyme assays are crucial for identifying direct molecular targets, cell-based assays are necessary to confirm that the compound can enter cells and exert its effects in a more complex biological environment.[5]
Apoptosis Induction Assay by Flow Cytometry
Many anticancer agents induce apoptosis, or programmed cell death. This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol for Apoptosis Assay
Materials:
-
Cell line of interest
-
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide at concentrations around the previously determined IC50 value. Include a vehicle control.
-
Incubate for a suitable time to induce apoptosis (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis and Interpretation
The flow cytometry data will allow for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
A significant increase in the percentage of Annexin V-positive cells in the treated samples compared to the control would indicate that N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide induces apoptosis.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
JoVE. (2013, August 7). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Retrieved from [Link]
-
Matulis, D. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
Aluru, R. G. P., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
-
Sultan, A. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]
-
ACS Publications. (2025, August 26). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]
-
ResearchGate. (2014, October 14). (PDF) In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-y l)methanesulfonamide. Retrieved from [Link]
-
MDPI. (2024, September 20). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Retrieved from [Link]
-
MDPI. (2019, April 19). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]
-
Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]
-
CIS BIOPHARMA. (n.d.). Targets. Retrieved from [Link]
-
ePrints Soton. (n.d.). In Vitro Bioassay-Guided Identification of Anticancer Properties from Moringa oleifera Lam. Leaf against MDA-MB-231 cell line. Retrieved from [Link]
-
Supplementary Materials. (n.d.). Materials and Methods In Vitro Cell Proliferation Assay and Analysis of Combinational Drug Effect. Retrieved from [Link]
-
PubMed. (2008, June 12). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]
-
PubMed. (2019, April 19). Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. Retrieved from [Link]
-
PMC. (2022, October 6). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS: 1694637-27-8). This molecule represents a high-value "orthogonal scaffold" in medicinal chemistry. The presence of both bromine (C3) and iodine (C4) atoms on the benzoyl core allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling at the more reactive C-I bond, followed by Buchwald-Hartwig or Suzuki coupling at the C-Br bond).
The protocol described herein utilizes 1,1'-Carbonyldiimidazole (CDI) activation, avoiding the handling of moisture-sensitive acid chlorides and hazardous thionyl chloride. This method is optimized for reproducibility, safety, and high purity (>98%) without the need for chromatographic purification in the final step.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the acyl sulfonamide bond (
Strategic Disconnection
The logical disconnection is at the amide bond, revealing two precursors:
-
3-Bromo-4-iodobenzoic acid (The electrophile)
-
Methanesulfonamide (The nucleophile)
Mechanistic Pathway (CDI Activation)
Direct coupling of carboxylic acids and sulfonamides is thermally difficult. We employ CDI to generate a reactive acyl imidazole intermediate.
-
Activation: The carboxylic acid reacts with CDI to release
and form the acyl imidazole. -
Deprotonation: Methanesulfonamide is a weak nucleophile. We use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a strong, non-nucleophilic base, to deprotonate the sulfonamide, generating the highly nucleophilic sulfonamidate anion.
-
Coupling: The anion attacks the acyl imidazole, expelling imidazole and forming the target acyl sulfonamide.
Figure 1: Mechanistic workflow for the CDI-mediated coupling. The reaction proceeds via an acyl imidazole intermediate, driven by the release of CO2 and the basicity of DBU.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Bromo-4-iodobenzoic acid | 188909-19-1 | >97% | Limiting Reagent |
| Methanesulfonamide | 3144-09-0 | >98% | Nucleophile |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | >97% | Coupling Agent |
| DBU | 6674-22-2 | >98% | Base |
| THF (Anhydrous) | 109-99-9 | <50 ppm H2O | Solvent |
| Hydrochloric Acid (1M) | 7647-01-0 | N/A | Quench/Precipitation |
Equipment
-
250 mL Round-bottom flask (3-neck) equipped with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer with heating block.
-
Temperature probe.[1]
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Stage 1: Activation of the Carboxylic Acid
Note: Moisture control is critical in this step to prevent hydrolysis of CDI.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask and cool under a stream of nitrogen.
-
Charging: Add 3-Bromo-4-iodobenzoic acid (5.0 g, 15.3 mmol, 1.0 equiv) and anhydrous THF (50 mL). Stir to form a suspension/solution.
-
Activation: Add CDI (2.98 g, 18.4 mmol, 1.2 equiv) in a single portion.
-
Observation: Vigorous evolution of gas (
) will occur. Ensure the system is vented through a bubbler.
-
-
Heating: Heat the mixture to 50 °C for 1 hour.
-
Checkpoint: The solution should become clear or turn slightly yellow, indicating the formation of the acyl imidazole species. Gas evolution should cease.
-
Stage 2: Coupling Reaction
-
Addition: Cool the reaction mixture to room temperature (20–25 °C).
-
Nucleophile Charge: Add Methanesulfonamide (2.18 g, 22.9 mmol, 1.5 equiv) in one portion.
-
Base Addition: Add DBU (3.49 g, 3.4 mL, 22.9 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Note: A mild exotherm may be observed.[2]
-
-
Reaction: Stir the mixture at 50 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting acid (or its methyl ester if quenched with MeOH) should be consumed. The acyl imidazole intermediate usually runs lower than the product.
-
Stage 3: Workup and Isolation (The "pH Switch" Purification)
This step leverages the acidity of the acyl sulfonamide (pKa ~4.5) to separate it from neutral impurities.
-
Quench: Cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the THF to approximately 20% of its original volume using a rotary evaporator.
-
Dissolution: Dilute the residue with Water (50 mL). The mixture will likely be a solution (as the DBU salt of the product is water-soluble).
-
Filtration (Optional): If there are insoluble solids (unreacted impurities), filter them off now.
-
Precipitation: Slowly add 1M HCl (approx. 30-40 mL) to the aqueous solution with vigorous stirring until the pH reaches 2–3 .
-
Critical Observation: A thick white precipitate (the target product) will form immediately as the molecule is protonated.
-
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with Water (2 x 20 mL) followed by cold Hexanes (20 mL) to remove trace organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Analytical Validation
The isolated solid should be characterized to ensure structural integrity before use in subsequent cross-coupling steps.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Yield | 85% – 92% (approx. 5.2 – 5.7 g) |
| LC-MS (ESI-) | m/z 402/404 [M-H] |
| Melting Point | 205 – 208 °C |
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure CDI is fresh (white powder, not yellow). Increase activation time. |
| No Precipitation | pH not low enough during workup. | The product is soluble as a salt. Ensure pH is < 3 using 1M HCl. |
| Sticky Solid | Impurities (imidazole/DBU salts) trapped. | Triturate the solid with cold methanol or recrystallize from Ethanol/Water. |
| Starting Material Remaining | Moisture in THF killed the CDI. | Use freshly distilled THF or molecular sieves. Increase CDI to 1.5 equiv. |
References
- Herman, K., et al. "Scalable Synthesis of Acyl Sulfonamides via Carbonyldiimidazole Activation." Organic Process Research & Development, 2006, 10(3), 512–517.
-
Target Molecule Identification
-
Matrix Scientific.[3] "Product Data Sheet: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8)."
-
(Search CAS: 1694637-27-8 for verification).
-
-
Application in Kinase Inhibitors (Trametinib Analogs)
-
GlaxoSmithKline.[4][5] "N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]-phenyl}-acetamide derivatives." PCT Int. Appl. WO 2005/121142.
- Context: This patent describes the broader class of acyl sulfonamide MEK inhibitors where orthogonal halide scaffolds are utilized.
-
-
pKa and Solubility Properties
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1694637-27-8 Cas No. | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide | Matrix Scientific [matrixscientific.com]
- 4. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 5. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
identifying side products in N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide synthesis
Ticket ID: #AS-3Br4I-MS Topic: Troubleshooting Side Products in N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide Synthesis Assigned Specialist: Dr. Alex Chen, Senior Application Scientist
Introduction: The "Hidden" Acid
Welcome to the technical support center. You are likely here because your HPLC shows a mess of peaks, or worse, your product disappeared during workup.
The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide involves coupling a highly functionalized benzoic acid with methanesulfonamide. This is not a standard amide coupling. The product formed is an acyl sulfonamide , a bioisostere of a carboxylic acid with a pKa of approximately 3.5–4.5 [1][2].[1][2]
This acidity is the single most common cause of yield loss during isolation. If you wash with base, you lose your product to the aqueous layer. If you expose the iodine-rich core to light, you lose the halogen. This guide breaks down the specific impurities and process controls required to secure your target.
Part 1: Impurity Identification (The "Ghost" Peaks)
When analyzing your reaction mixture (LC-MS/HPLC), use the following guide to identify non-target species.
Data Table: Common Side Products & Retention Time Logic
| Species | Relative Retention Time (RRT)* | Mass Shift (Δ m/z) | Origin/Cause |
| Target Product | 1.00 | 0 | N-acylation (Desired) |
| Hydrolyzed SM (Benzoic Acid) | ~0.85 - 0.90 | -79 Da (loss of -SO2Me) | Moisture ingress; incomplete activation. |
| Des-Iodo Analog | ~0.75 | -126 Da (I → H) | Photolytic cleavage of C-I bond; Pd contamination. |
| Methyl Ester | ~1.10 | -64 Da vs Product | Quenching with Methanol (avoid MeOH workups). |
| Acyl Imidazole | ~0.95 | Variable | Intermediate from CDI coupling (incomplete reaction). |
| N-Methyl Impurity | ~1.05 | +14 Da | Use of impure Methanesulfonamide (contains N-methyl). |
*RRT is estimated based on C18 Reverse Phase conditions (Acidic Mobile Phase).
Visualizing the Impurity Pathways
The following diagram maps the mechanistic origins of these impurities.
Figure 1: Mechanistic pathways leading to the target acyl sulfonamide and common side products.
Part 2: Critical Troubleshooting (FAQs)
Q1: My reaction reached 100% conversion on HPLC, but I recovered <20% yield after NaHCO3 wash. Where did it go?
Diagnosis: You extracted your product into the waste stream. The Science: Unlike standard amides (which are neutral), acyl sulfonamides are acidic (pKa ~4.0) due to the electron-withdrawing sulfonyl and carbonyl groups flanking the nitrogen [1].
-
The Fix:
-
Do not wash the organic layer with saturated bicarbonate or NaOH if you intend to keep the organic layer. The product will deprotonate and move to the water.
-
Correct Protocol: Dilute the reaction mixture with water and acidify to pH 2–3 using 1N HCl. The protonated acyl sulfonamide is insoluble in water and will precipitate or extract into EtOAc/DCM.
-
Q2: I see a "purple/pink" spot on my TLC or a new peak at RRT 0.75. What is it?
Diagnosis: Iodine cleavage (De-iodination). The Science: The C-I bond in the 4-position is weak (~50-60 kcal/mol) and photosensitive [3]. If the reaction flask is near a window or under fluorescent hood lights for extended periods, homolytic cleavage occurs.
-
The Fix: Wrap the reaction flask in aluminum foil immediately after charging the starting material. Perform all workups in subdued light.
Q3: I am using CDI (Carbonyldiimidazole), but the reaction stalls at the intermediate.
Diagnosis: The "Acyl Imidazole" is stable and requires a stronger nucleophile or heat. The Science: Methanesulfonamide is a poor nucleophile. The acyl imidazole intermediate formed by CDI often requires a non-nucleophilic base (like DBU) to facilitate the deprotonation of the sulfonamide, driving the attack on the carbonyl [4].
-
The Fix: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) along with the methanesulfonamide. This significantly accelerates the conversion of the acyl imidazole to the acyl sulfonamide.
Part 3: Optimized Synthetic Protocol
This protocol uses CDI coupling, which is generally superior to EDC for this specific transformation as it avoids urea byproducts that are difficult to separate from sulfonamides [5].
Materials:
-
3-Bromo-4-iodobenzoic acid (1.0 equiv)
-
CDI (1.2 equiv)
-
Methanesulfonamide (1.2 equiv)
-
DBU (1.2 equiv)
-
Solvent: Anhydrous THF or DMF (Moisture critical)
Step-by-Step Workflow:
-
Activation (The "Fizz" Step):
-
Dissolve the benzoic acid in anhydrous THF under Nitrogen/Argon.
-
Protect from light (Foil). [3]
-
Add CDI portion-wise at 0°C. Note: Evolution of CO2 gas will occur.
-
Stir at Room Temperature (RT) for 1 hour. Verify formation of acyl imidazole by HPLC (shift in RT).
-
-
Coupling:
-
Add Methanesulfonamide in one portion.
-
Add DBU dropwise over 5 minutes.
-
Stir at RT for 4–16 hours.
-
Checkpoint: Monitor disappearance of the intermediate.
-
-
Quench & Isolation (The pH Switch):
-
Crucial: Pour the reaction mixture into 1N HCl (excess). The final pH must be < 3.[4]
-
Observation: The product should precipitate as a white/off-white solid.
-
Alternative: If oil forms, extract with EtOAc, wash with 0.5N HCl (to remove DBU), then Brine. Dry over Na2SO4.
-
-
Purification:
-
Recrystallization from Ethanol/Water is often sufficient.
-
Avoid Methanol if heating is required (risk of transesterification).
-
Part 4: Troubleshooting Logic Tree
Use this decision tree to resolve isolation issues.
Figure 2: Decision tree for troubleshooting reaction conversion and isolation.
References
-
Ammazzalorso, A., et al. (2017).[2] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. Link
-
BenchChem. (2025).[5][6] "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa." Link
-
Sigma-Aldrich.[3] (n.d.). "4-Bromo-3-iodobenzoic acid Safety Data Sheet." Link
-
Organic Chemistry Portal. (2024). "Synthesis of N-Acyl-N′-Sulfonyl Hydrazides." Link
-
American Pharmaceutical Review.[7] (2014).[7][8] "Byproducts of Commonly Used Coupling Reagents." Link
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-3-iodobenzoic acid | 42860-06-0 [sigmaaldrich.com]
- 4. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Dosage Refinement for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
The following technical guide addresses the refinement of dosage protocols for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8), a specialized N-acyl sulfonamide derivative. Given the compound's specific structural properties—an acidic sulfonamide moiety coupled with a lipophilic halogenated benzoyl group—this guide focuses on overcoming solubility barriers, ensuring stability, and optimizing dose-response curves for precise IC50 determination.
Compound Overview & Preparation
Q: How do I prepare a stable stock solution for cell-based assays? A: The N-acyl sulfonamide motif renders the compound acidic (predicted pKa ~4.5–5.5) and lipophilic. Improper solubilization leads to micro-precipitation, causing erratic dose-response data.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid ethanol, as the compound's lipophilicity requires a dipolar aprotic solvent.
-
Concentration: Prepare a 10 mM or 20 mM master stock. Higher concentrations (e.g., 100 mM) may precipitate upon freeze-thaw cycles.
-
Storage: Aliquot into single-use amber vials and store at -80°C .
-
Critical: N-acyl sulfonamides are susceptible to hydrolysis in aqueous acidic environments. Do not store diluted working solutions. Prepare fresh in media immediately before use.
-
Q: My compound precipitates when added to cell culture media. How do I fix this? A: Precipitation occurs due to the "solubility cliff" when moving from 100% DMSO to aqueous media.
-
Step 1 (Intermediate Dilution): Do not add the 20 mM stock directly to the well. Create a 100x intermediate stock in media or PBS immediately before dosing.
-
Step 2 (Mixing): Vortex the intermediate vigorously.
-
Step 3 (Final Concentration): Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking the compound's effects.
Dosage Refinement Protocol
Q: What is the optimal dose range for initial screening? A: As a halogenated benzoyl sulfonamide, this compound likely acts as a bioisostere for carboxylic acid inhibitors or targets specific enzymes (e.g., Carbonic Anhydrases, Kinases). Without a known target-specific IC50, you must perform a Logarithmic Range Finding assay followed by a Linear Refinement assay.
Phase 1: Logarithmic Range Finding (Broad Sweep)
Use this to identify the order of magnitude for activity.
-
Doses: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.
-
Controls: DMSO Only (Negative), Staurosporine or known killer (Positive).
-
Outcome: Identify the two concentrations between which cell viability drops from >90% to <10%.
Phase 2: Linear Refinement (High-Resolution)
Once the active range is identified (e.g., between 1 µM and 10 µM), generate a tight 8-point curve.
-
Example: If activity is seen at ~5 µM:
-
Points: 10 µM, 7.5 µM, 5.0 µM, 3.5 µM, 2.5 µM, 1.0 µM, 0.5 µM, 0.1 µM.
-
-
Replicates: Minimum of 3 biological replicates (n=3).
Data Visualization: Dose-Response Workflow
Caption: Workflow for refining dosage from broad screening to precise IC50 determination.
Cell Line Specific Optimization
Q: How does cell density affect the dosage of this compound? A: This compound's efficacy is likely cell-density dependent . High confluence can induce contact inhibition, altering metabolic rates and target expression, potentially shifting the IC50.
| Parameter | Low Density (30-40%) | High Density (>80%) | Recommendation |
| Drug Uptake | High (Rapid division) | Low (Contact inhibition) | Standardize seeding (e.g., 3,000–5,000 cells/well for 96-well). |
| IC50 Shift | Lower (More sensitive) | Higher (Resistant) | Perform dosage refinement at 50-60% confluency . |
| Edge Effects | High evaporation risk | Uniform growth | Fill outer wells with PBS; do not use for data. |
Q: Are there specific cell lines that require higher dosages? A: Yes.
-
Multidrug Resistant (MDR) Lines: Lines overexpressing P-glycoprotein (P-gp) may pump out sulfonamides. If IC50 is >50 µM in MDR lines (e.g., MES-SA/Dx5), consider co-treatment with a P-gp inhibitor (e.g., Verapamil) to validate target engagement.
-
High-Protein Media: N-acyl sulfonamides can bind albumin. If using media with >10% FBS, the free fraction of the drug decreases. You may need to increase dosage by 2-5x compared to low-serum conditions.
Troubleshooting & FAQs
Q: The compound degrades during long incubations (>48h). Why? A: The N-acyl sulfonamide bond (–CO–NH–SO2–) is chemically labile.
-
Mechanism: Hydrolysis yields 3-bromo-4-iodobenzoic acid and methanesulfonamide .
-
Solution: Refresh media containing the drug every 24 hours . Do not leave the same drug-media solution on cells for 72 hours.
Q: I see crystals in the well under the microscope. A: This is "crashing out."
-
Cause: Final concentration exceeds solubility limit in aqueous media (likely >50 µM).
-
Fix:
-
Lower the maximum dose.
-
Pre-warm media to 37°C before adding the drug.
-
Sonicate the stock solution before dilution.
-
Q: How do I validate that the observed effect is on-target and not just toxicity? A: Perform a Counter-Screen :
-
Test: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
-
Control: 3-Bromo-4-iodobenzoic acid (hydrolysis product).
-
Logic: If the control is inactive, the biological effect is driven by the intact sulfonamide scaffold. If the control is equally toxic, the effect is likely non-specific cytotoxicity from the halogenated ring.
Experimental Logic Diagram: Stability Check
Caption: Stability pathway of N-acyl sulfonamides in culture media, highlighting the need for media refreshment.
References
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). (2018). Provides standards for stability and solubility testing in bioassays.
-
Assay Guidance Manual: Cell-Based Assays. National Center for Advancing Translational Sciences (NCATS). (2012). Comprehensive protocols for seeding density and dose-response optimization.
-
Matrix Scientific Product Data. CAS 1694637-27-8 Entry. Chemical structure and physical property verification.[1][2]
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Reference for N-acyl sulfonamide solubility and stability issues.
Sources
- 1. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
troubleshooting guide for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide experiments
Topic: Troubleshooting & Optimization Guide
Document ID: TSC-2025-BIZM Content Type: Technical Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary & Compound Profile
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a high-value "dual-handle" scaffold used primarily in the synthesis of kinase inhibitors (e.g., MEK, Bcl-2 family). Its structural utility lies in the chemoselective reactivity of its two halogen atoms (I vs. Br) and the bioisosteric properties of the acyl sulfonamide group.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Experiments |
| Molecular Formula | MW: ~404.02 g/mol | |
| Functional Class | N-Acyl Sulfonamide | Acidic ( |
| Reactivity Profile | 4-Iodo > 3-Bromo | Allows sequential Pd-catalyzed cross-couplings (The "Halogen Dance"). |
| Solubility | Low in Water/Hexanes; High in DMSO/DMF | Critical: Soluble in aqueous base (forms salts). |
| Stability | Moisture Sensitive (Precursor) | The final product is stable, but synthesis intermediates (acyl chlorides) are hydrolytically unstable. |
Synthesis Troubleshooting: Forming the Acyl Sulfonamide
The most common route involves coupling 3-bromo-4-iodobenzoic acid with methanesulfonamide . This reaction is prone to low yields due to the poor nucleophilicity of the sulfonamide and the potential for side reactions.
Common Failure Modes
Q: I used EDCI/HOBt, but my yield is <20%. What happened? A: Standard amide coupling reagents (EDCI) often fail with sulfonamides. The intermediate O-acylisourea rearranges to an unreactive N-acylurea byproduct because the sulfonamide nitrogen is not nucleophilic enough to intercept the active ester quickly.
-
Correction: Switch to CDI (1,1'-Carbonyldiimidazole) or EDCI + DMAP (2-3 eq) . The DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
Q: My reaction mixture turned black, and I lost the Iodine. A: If you used a strong base or high heat during activation, you may have triggered dehalogenation or halogen scrambling.
-
Correction: Maintain temperature <40°C. Iodine at the para position is sensitive to reductive dehalogenation in the presence of trace metal contaminants or radical initiators.
Recommended Protocol: CDI-Mediated Coupling
This method generates the acyl imidazole intermediate, which reacts cleanly with the sulfonamide salt.
-
Activation: Dissolve 3-bromo-4-iodobenzoic acid (1.0 eq) in anhydrous THF. Add CDI (1.2 eq). Stir at R.T. for 1h (gas evolution observed).
-
Coupling: Add Methanesulfonamide (1.2 eq) followed by DBU (1.5 eq) or NaH (if strictly anhydrous).
-
Workup: Quench with 1M HCl (Critical: Product precipitates at acidic pH).
Caption: Logic flow for CDI-mediated synthesis. Note the critical pH dependency for isolation.
Downstream Reactivity: The "Halogen Dance"
The primary value of this molecule is the ability to selectively functionalize the 4-Iodo position while leaving the 3-Bromo intact for a later step.
Chemoselectivity Matrix
| Reaction Step | Target Halogen | Catalyst System | Temperature | Critical Factor |
| Step 1 | 4-Iodo | RT to 50°C | Keep temp low to avoid touching the Bromine. | |
| Step 2 | 3-Bromo | 80°C - 100°C | Requires bulky, electron-rich ligands and heat. |
Troubleshooting Cross-Coupling (Suzuki/Sonogashira)
Q: The reaction stalled, but I still have starting material. Should I add more catalyst?
A: Before adding catalyst, check your base. The N-acyl sulfonamide proton (
-
Solution: Ensure you are using at least 3.0–3.5 equivalents of base (e.g.,
or ). The first equivalent deprotonates the sulfonamide; the remaining equivalents facilitate the Suzuki transmetallation.
Q: I am seeing "homocoupling" or loss of the Bromine during the first step. A: The catalyst is too active, or the temperature is too high.
-
Solution: Switch to a "milder" catalyst like Bis(triphenylphosphine)palladium(II) dichloride and strictly control temperature to <50°C. Avoid highly active ligands like SPhos or XPhos for the first (Iodo) coupling.
Caption: Chemoselective strategy. Path A utilizes the bond dissociation energy difference (C-I < C-Br) for sequential editing.
Purification & Handling FAQ
Q: I washed my organic layer with saturated
-
Recovery: Acidify the aqueous waste stream with 1M HCl to pH ~2. The product will precipitate or can be extracted back into EtOAc.
Q: How do I remove the unreacted 3-bromo-4-iodobenzoic acid? A: Since both the starting material (benzoic acid) and product (acyl sulfonamide) are acidic, separating them by simple acid/base extraction is difficult.
-
Method: Recrystallization is preferred. The acyl sulfonamide is often less soluble in methanol/water mixtures than the free acid. Alternatively, reverse-phase flash chromatography (C18) using a water/acetonitrile gradient (with 0.1% Formic acid) is highly effective.
Q: Can I store the solution in DMSO?
A: Short term, yes. However, aryl iodides in DMSO can undergo slow decomposition (liberation of
References
-
Bioisosteric Properties: "N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in Drug Design." Journal of Medicinal Chemistry.
-
Synthesis Methodology: "Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation." The Journal of Organic Chemistry.
-
Cross-Coupling Selectivity: "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides." ChemRxiv.
-
Acidity & Solubility: "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." PubMed.
-
General Sulfonamide Synthesis: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters.
Sources
Validation & Comparative
Validation of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide Target Engagement
The following guide provides a comprehensive technical analysis for validating the target engagement of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide .
Based on its chemical structure, this compound is identified as an acyl sulfonamide bioisostere of 3-bromo-4-iodobenzoic acid. It serves as a critical crystallographic fragment probe and pharmacophore surrogate in Fragment-Based Drug Discovery (FBDD), particularly for targets recognizing carboxylic acids (e.g., Nav1.7 , Bcl-2 family , PTP1B , or HCV NS3 protease ). Its specific halogenation pattern (3-Br, 4-I) enables unique structural validation capabilities via anomalous dispersion phasing.
Executive Summary & Mechanism of Action
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide represents a specialized class of "warhead surrogates" used to validate binding pockets that typically accept a carboxylic acid moiety. While carboxylic acids often suffer from poor membrane permeability, the acyl sulfonamide moiety (
The "Dual-Key" Advantage
This specific molecule is distinguished by its 3-Bromo-4-Iodo substitution pattern, which provides two distinct advantages for target validation:
-
Crystallographic Phasing: The heavy iodine and bromine atoms serve as anomalous scatterers, allowing for de novo phase determination (SAD/MAD) in X-ray crystallography to unambiguously confirm binding orientation.
-
Synthetic Orthogonality: The reactivity difference between the C-I and C-Br bonds allows for sequential "fragment growing" (e.g., Sonogashira followed by Suzuki coupling) to optimize the ligand in situ.
Mechanism of Binding Diagram
The following diagram illustrates how the acyl sulfonamide mimics the carboxylic acid binding mode within a cationic pocket (e.g., Nav1.7 voltage sensor).
Figure 1: Mechanistic comparison of Carboxylic Acid vs. Acyl Sulfonamide binding modes.
Comparative Performance Analysis
In drug discovery campaigns (specifically for Nav1.7 or Bcl-2), this probe is compared against the parent carboxylic acid and tetrazole bioisosteres.
| Feature | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide | 3-Bromo-4-iodobenzoic Acid (Parent) | 5-(3-Bromo-4-iodophenyl)-tetrazole |
| Primary Role | Structural Probe / Lead | Starting Fragment | Alternative Bioisostere |
| pKa | ~4.5 (Tunable) | ~4.2 | ~4.9 |
| Cellular Permeability | High (Neutral at pH 7.4 if N-alkylated, or ion-paired) | Low (Polar/Charged) | Moderate |
| Metabolic Stability | Moderate (Susceptible to hydrolysis) | High (Phase II conjugation) | High |
| Crystallography Utility | Excellent (I/Br phasing + defined H-bonds) | Good (Br/I phasing) | Moderate (Disordered binding common) |
| Synthetic Utility | High (Linker attachment via Sulfonamide N) | High (Amide coupling) | Low (Difficult functionalization) |
Scientist's Verdict: Use the Carboxylic Acid for initial biochemical screening (cheap, soluble). Use the Acyl Sulfonamide (this product) for Cellular Target Engagement and X-ray Crystallography to validate the binding pose before investing in complex synthesis.
Validation Protocols (Target Engagement)
To validate that N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide engages your target (e.g., a kinase, ion channel, or protease), you must use a "Self-Validating" workflow that correlates biochemical affinity with structural confirmation.
Protocol A: X-Ray Crystallography via Anomalous Dispersion (Gold Standard)
Rationale: The Iodine atom (
-
Co-crystallization: Incubate protein (5-10 mg/mL) with 2-5 mM of the compound (from 100 mM DMSO stock).
-
Note: Acyl sulfonamides are less soluble than carboxylic acids; keep DMSO < 5%.
-
-
Data Collection: Collect diffraction data at the Iodine K-edge (33.17 keV) or L-edge if using a standard home source (Cu K-alpha is sufficient for Iodine anomalous signal).
-
Phasing: Use SAD (Single-wavelength Anomalous Dispersion) software (e.g., PHENIX, SHELX).
-
Validation: Look for the strong electron density peaks corresponding to I and Br. The distance between them (~3.5 Å ortho/meta spacing) acts as a "molecular ruler" to verify the ligand's identity in the density map.
Protocol B: Surface Plasmon Resonance (SPR)
Rationale: Validates kinetic binding affinity (
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.
-
Critical: Do not couple via random amine coupling if the binding pocket contains Lysines (common for carboxylate binders).
-
-
Injection: Inject a concentration series of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (0.1
M to 100 M). -
Buffer: Use HBS-P+ with 3% DMSO to match ligand solubility.
-
Analysis: Fit to a 1:1 binding model.
-
Success Metric: Rapid on/off rates are typical for fragments. Look for a square-wave sensorgram.
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Rationale: Proves the compound enters the cell and engages the target in a complex biological environment.
-
Treatment: Treat cells (e.g., HEK293 expressing target) with 10
M compound for 1 hour. -
Heating: Aliquot cells and heat at a gradient (
C to C). -
Lysis & Detection: Lyse cells and quantify soluble protein via Western Blot.
-
Result: A shift in aggregation temperature (
) compared to DMSO control indicates engagement.-
Expectation: Acyl sulfonamides typically induce a positive shift (
C to C).
-
Experimental Workflow Diagram
The following diagram outlines the decision tree for validating this specific probe.
Figure 2: Step-by-step validation workflow for the acyl sulfonamide probe.
References
-
Bioisosterism in Drug Design: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013.
-
Acyl Sulfonamides in Nav1.7: McKerrall, S. J., et al. "Structure-Activity Relationships of Acyl Sulfonamide Inhibitors of the Nav1.7 Sodium Channel." Journal of Medicinal Chemistry, 2019.
-
Heavy Atom Phasing: Dauter, Z., et al. "Automated phasing of macromolecular structures using heavy-atom clusters." Acta Crystallographica, 2010.
-
Compound Source: Matrix Scientific. "N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8)."[1]
Sources
comparative analysis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide and its analogs
The following guide provides an in-depth comparative analysis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide , a critical scaffold and bioisostere used primarily in the discovery of Nav1.7 voltage-gated sodium channel inhibitors for pain management.
Executive Summary
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (often designated as Intermediate D in patent literature) is a specialized functionalized scaffold used to synthesize biaryl acyl sulfonamide inhibitors of the Nav1.7 sodium channel.
Unlike simple reagents, this compound represents a strategic "pivot point" in drug design:
-
Bioisosterism: The acyl sulfonamide moiety (
) acts as a lipophilic bioisostere of a carboxylic acid ( ), maintaining acidic pKa (~4.5) while significantly improving membrane permeability. -
Orthogonal Reactivity: The presence of two distinct halogen atoms (3-Bromo and 4-Iodo) allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse biaryl libraries.
This guide compares the performance of this scaffold against its precursors and structural analogs, evaluating its utility in synthesizing high-potency analgesics.
Chemical Identity & Structural Logic
| Feature | Specification |
| Chemical Name | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide |
| CAS Number | 1694637-27-8 |
| Molecular Formula | C |
| Molecular Weight | 403.01 g/mol |
| Core Scaffold | Benzoyl Sulfonamide (Acyl Sulfonamide) |
| Key Functionality | Acidic Headgroup: Acyl sulfonamide (pKa ~4.5)Electrophiles: 3-Br and 4-I (Orthogonal handles) |
Structural Diagram
The diagram below illustrates the structural relationship between the scaffold, its precursor, and the final bioactive Nav1.7 inhibitor.
Figure 1: Structural evolution from acid precursor to bioactive Nav1.7 inhibitor.
Comparative Performance Analysis
Bioisosteric Efficiency: Acyl Sulfonamide vs. Carboxylic Acid
The primary reason for converting the benzoic acid to the N-methanesulfonyl derivative is to optimize physicochemical properties without losing the electrostatic interaction required for binding (often to a lysine or arginine residue in the ion channel voltage sensor).
| Property | 3-Bromo-4-iodobenzoic Acid (Parent) | N-(3-Br-4-I-benzoyl)-methanesulfonamide (Target) | Impact on Drug Design |
| pKa (Acidity) | ~4.0 - 4.2 | ~4.5 - 5.0 | Maintains negative charge at physiological pH (7.4) for receptor binding. |
| LogD (Lipophilicity) | Low (< 1.0) | Moderate (~2.0 - 2.5) | Critical: Significantly enhances passive membrane permeability. |
| H-Bond Donors | 1 (OH) | 1 (NH) | The NH is flanked by electron-withdrawing groups, making it a potent donor. |
| Metabolic Stability | High (Phase II Glucuronidation risk) | High (Resistant to esterases) | Avoids rapid clearance associated with carboxylic acids. |
Expert Insight: The acyl sulfonamide is superior to the carboxylic acid for CNS and PNS targets (like Nav1.7) because it reduces the "polar surface area penalty" associated with the carboxylate anion, allowing better penetration into the nerve sheath while retaining the necessary acidity to mimic the carboxylate pharmacophore.
Synthetic Utility: Halogen Selectivity
The scaffold's value lies in its 3-Bromo / 4-Iodo substitution pattern.[1] Iodine is more reactive than bromine in Palladium-catalyzed coupling, allowing for controlled, stepwise functionalization.
-
Step 1 (Selective): Suzuki coupling at the 4-Iodo position (Room Temp / Mild Heat).
-
Step 2 (Exhaustive): Suzuki coupling at the 3-Bromo position (High Heat / Stronger Catalyst).
Comparison with Analogs:
-
vs. 3,4-Dibromo analog: Lacks selectivity; leads to inseparable mixtures of mono- and bis-coupled products.
-
vs. 3,4-Diiodo analog: Highly reactive but unstable and expensive; difficult to control regioselectivity.
-
vs. 3-Bromo-4-Chloro analog: The chlorine is often too inert for standard Suzuki conditions, limiting library diversity.
Experimental Protocols
Synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Protocol derived from WO2015051043A1 (Intermediate D synthesis).
Reagents:
-
3-Bromo-4-iodobenzoic acid (1.0 eq)[2]
-
Methanesulfonamide (1.2 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.0 eq)
-
DMAP (4-Dimethylaminopyridine) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Activation: Dissolve 3-Bromo-4-iodobenzoic acid in dry DCM under nitrogen atmosphere. Add EDCI and DMAP. Stir for 15-30 minutes to form the active ester/acyl-isourea intermediate.
-
Coupling: Add methanesulfonamide in one portion.
-
Reaction: Stir at room temperature for 16–24 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~404).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DMAP and unreacted amine), followed by brine.
-
Purification: The crude product is often pure enough, or can be recrystallized from EtOH/Water. For high purity, use Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).
Self-Validating Checkpoint: The appearance of a singlet at ~3.4 ppm (3H) in 1H-NMR corresponds to the methyl group of the sulfonamide, confirming the formation of the acyl sulfonamide bond.
Nav1.7 Inhibition Assay (Downstream Application)
Once converted to the final biaryl inhibitor, the potency is assessed using a voltage-clamp assay.
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Method: Whole-cell patch clamp (QPatch or manual).
-
Protocol:
-
Hold cells at -100 mV.
-
Depolarize to -10 mV for 20 ms to activate channels (Peak Current).
-
Apply test compound and incubate for 5 minutes.
-
Repeat depolarization.
-
Calculation: % Inhibition = (1 - I_drug / I_control) * 100.
-
Mechanism of Action & Signaling Pathway
The target scaffold serves as the "anchor" that binds to the voltage-sensing domain of the Nav1.7 channel. The diagram below details the pathway inhibition relevant to pain signaling.
Figure 2: Mechanism of Nav1.7 inhibition by acyl sulfonamide derivatives blocking nociceptive signal transmission.
References
-
Genentech, Inc. / Xenon Pharmaceuticals Inc. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. WO2015051043A1.
-
Gilead Sciences, Inc. (2017). Acyl sulfonamide derivatives for the treatment of pain. US9663508B2.
-
Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395.
-
Matrix Scientific . (2023). Product Data: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8).
Sources
ensuring reproducibility of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide results
Optimization of Acyl Sulfonamide Formation via Activated Acid Chloride
Executive Summary
The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is a critical intermediate step in the production of MEK and BRAF inhibitors (e.g., Trametinib analogs). However, reproducibility is frequently compromised by two factors: low nucleophilicity of the sulfonamide nitrogen and improper workup pH leading to product loss in the aqueous phase.
This guide moves beyond standard amide coupling protocols (which often fail for this substrate) and establishes a Self-Validating Acid Chloride Protocol as the industry gold standard.
The Reproducibility Crisis: Why Standard Methods Fail
To ensure reproducibility, one must understand the failure modes of "standard" peptide coupling reagents when applied to this specific scaffold.
The pKa Trap (Critical)
The N-acyl sulfonamide moiety acts as a bioisostere of a carboxylic acid.[1][2][3][4]
-
The Failure Mode: Standard organic workups often use saturated NaHCO₃ (pH ~8.5) to wash away unreacted carboxylic acid starting material. At this pH, the N-acyl sulfonamide product is deprotonated and extracted into the aqueous waste , resulting in near-zero isolated yields.
Nucleophilic Competency
Methanesulfonamide is a poor nucleophile compared to primary amines.
-
Carbodiimides (EDCI/DCC): Reaction rates are slow, leading to high rates of N-acylurea rearrangement byproducts rather than the desired product.
-
The Solution: The electrophile must be highly activated (Acid Chloride) and the nucleophile must be activated (Sulfonamide Anion).
Comparative Analysis of Methods
The following data compares three common synthetic routes for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
| Metric | Method A: Carbodiimide (EDCI/DMAP) | Method B: CDI (One-Pot) | Method C: Acid Chloride (Gold Standard) |
| Reagent Status | Standard Peptide Coupler | Imidazole Activation | Pre-activation with SOCl₂/(COCl)₂ |
| Avg. Isolated Yield | 15 - 40% (Variable) | 50 - 65% | 85 - 92% |
| Purity (HPLC) | < 85% (Urea byproducts) | > 90% | > 98% |
| Scalability | Poor (Chromatography required) | Moderate | Excellent (Crystallization) |
| Reproducibility | Low | Medium (Moisture sensitive) | High |
Recommendation: Method C is the only protocol suitable for GMP-like reproducibility.
The Gold Standard Protocol: Acid Chloride Activation
This protocol utilizes Thionyl Chloride (SOCl₂) for activation and Sodium Hydride (NaH) or LiHMDS for sulfonamide deprotonation.
Step 1: Formation of 3-Bromo-4-iodobenzoyl Chloride
-
Reagents: 3-Bromo-4-iodobenzoic acid (1.0 eq), Thionyl Chloride (3.0 eq), DMF (cat.).
-
Solvent: Toluene or DCM (Anhydrous).
-
Procedure:
-
Suspend acid in Toluene. Add catalytic DMF (2-3 drops).
-
Add SOCl₂ dropwise at room temperature.
-
Heat to reflux (80°C) for 2 hours until solution clears (gas evolution stops).
-
Critical: Evaporate solvent and excess SOCl₂ completely (azeotrope with toluene 2x) to yield the crude acid chloride as a yellow solid.
-
Step 2: Coupling (The "Anion" Method)
-
Reagents: Methanesulfonamide (1.2 eq), NaH (60% in oil, 2.5 eq), Crude Acid Chloride (from Step 1).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Suspend NaH in THF at 0°C under Nitrogen.
-
Add Methanesulfonamide portion-wise. Stir 30 min (Evolution of H₂ gas). Result: Sodium Methanesulfonamide salt.
-
Dissolve Crude Acid Chloride in THF and add dropwise to the sulfonamide anion mixture at 0°C.
-
Warm to RT and stir for 4 hours.
-
Step 3: The "Reverse-Quench" Workup (Crucial for Yield)
-
Quench: Carefully add 1N HCl until pH < 2. Do not use water or base.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Washing: Wash organic layer with 1N HCl (to remove mineral salts) and Brine. NEVER wash with NaHCO₃.
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or Toluene.
Visualization of Workflows
Figure 1: Reaction Mechanism & Decision Tree
Caption: Workflow illustrating the critical "Acid Wash" requirement to prevent product loss during extraction.
Quality Control & Validation
To certify the reproducibility of your batch, the following analytical signatures must be met.
1H NMR Validation (DMSO-d6)
-
NH Proton: Look for a broad singlet around 12.0 – 12.5 ppm . (Disappearance of carboxylic acid OH broad hump).
-
Methyl Group: Sharp singlet at ~3.4 ppm (3H, -CH₃).
-
Aromatic Region: Three distinct protons corresponding to the 1,3,4-substitution pattern.
-
Check: If the methyl peak is absent, you likely isolated unreacted benzoic acid.
-
HPLC Purity Check
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: The product is lipophilic (due to I/Br). Expect retention time to be significantly longer than the starting benzoic acid.
References
-
Royal Society of Chemistry. (2025).[3] Recent advances in the synthesis of N-acyl sulfonamides.[1][2][4][7][8][9] (Review of bioisosteric properties and synthesis).
-
National Institutes of Health (PMC). (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. (pKa data and solubility profiles).
-
BenchChem. (2025).[1][10] Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. (General protocols for acid chloride activation).
-
Matrix Scientific. (2025). N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide Product Data. (Specific CAS 1694637-27-8 identification).[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances in the synthesis of N-acyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1694637-27-8 Cas No. | N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide | Matrix Scientific [matrixscientific.com]
Mechanistic Profiling of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide vs. Next-Generation Nav1.7 Inhibitors
Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
The voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene) is a genetically validated target for pain management. Because it is preferentially expressed in peripheral dorsal root ganglion (DRG) nociceptors, inhibiting Nav1.7 offers the promise of profound analgesia without the central nervous system (CNS) or cardiovascular liabilities associated with inhibiting Nav1.1, Nav1.2, or Nav1.5.
Historically, local anesthetics (e.g., lidocaine) have acted as non-selective pore blockers. However, the development of state-dependent, domain-selective inhibitors has revolutionized the field. N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (also known as 3-bromo-4-iodo-N-(methylsulfonyl)benzamide) serves as a foundational acylsulfonamide pharmacophore and critical synthetic intermediate 1 for highly potent Nav1.7 inhibitors. This guide objectively compares the mechanistic profile of this acylsulfonamide core against other leading Nav1.7 inhibitors (such as PF-05089771 and GX-936) and provides self-validating protocols for evaluating their efficacy.
Mechanistic Causality: The Acylsulfonamide Pharmacophore
To understand why N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide and its biaryl derivatives are so effective, we must look at the structural biology of Nav1.7.
Unlike traditional pore blockers, acylsulfonamides and arylsulfonamides do not physically occlude the sodium permeation pathway. Instead, they act as allosteric modulators that bind to the Voltage-Sensing Domain IV (VSD4) .
-
The Causality of the Headgroup: The methanesulfonamide moiety acts as a bioisostere for a carboxylic acid. It possesses a precisely tuned pKa (~4.5–5.5) that allows it to remain deprotonated at physiological pH. This negative charge forms a critical electrostatic interaction with the R4 arginine gating charge on the S4 helix of VSD4.
-
State-Dependent Trapping: By anchoring to VSD4, the inhibitor prevents the S4 helix from returning to its resting state after a depolarization event. Consequently, the channel is "trapped" in a non-conducting, inactivated state 2.
Mechanism of Nav1.7 inhibition: Acylsulfonamides trap VSD4, preventing action potential firing.
Comparative Efficacy & Selectivity Profiling
When evaluating N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide derivatives against other classes of Nav1.7 inhibitors, the key metrics are state-dependent IC50 and selectivity over Nav1.5 (to avoid cardiotoxicity).
As shown in the table below, acylsulfonamide derivatives 3 and related clinical candidates like PF-05089771 achieve extreme selectivity by targeting the less conserved VSD4 region, unlike pore blockers.
| Inhibitor | Chemical Class | Primary Binding Site | hNav1.7 IC50 | Selectivity (Nav1.7 vs Nav1.5) | Clinical/Research Status |
| N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (Derivatives) | Aryl Acylsulfonamide | VSD4 (Domain IV) | ~34 - 36 nM | >1,000-fold | Preclinical / Core Pharmacophore |
| PF-05089771 | Arylsulfonamide | VSD4 (Domain IV) | 11 nM | >1,000-fold | Clinical Trials (Neuropathic Pain) |
| GX-936 | Arylsulfonamide | VSD4 (Domain IV) | 1 - 40 nM | >10,000-fold | Preclinical Tool Compound |
| ProTx-II | Peptide Toxin | VSD2 (Domain II) | 0.3 nM | ~100-fold | In vitro Research Tool |
| Lidocaine | Local Anesthetic | Central Pore | ~10 - 100 µM | Non-selective | Approved Clinical Use |
Self-Validating Experimental Workflows
Because acylsulfonamides bind preferentially to the inactivated state of Nav1.7, standard high-throughput FLIPR membrane potential assays often yield false negatives if the cells are hyperpolarized 4. To accurately measure the potency of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide derivatives, researchers must use a self-validating Automated Patch-Clamp Protocol designed to isolate state-dependence.
Protocol: State-Dependent Whole-Cell Patch Clamp
Objective: Determine the IC50 of the inhibitor by comparing its affinity for the resting (closed) state vs. the inactivated state.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Ensure cells are single-cell suspensions to achieve >1 GΩ seal resistance.
-
Internal/External Solutions: Use standard physiological sodium gradients (e.g., 140 mM NaCl extracellularly, 140 mM CsF intracellularly to block potassium currents).
-
Voltage Protocol (The Causality Step):
-
Resting State Assay: Hold cells at -120 mV . At this hyperpolarized potential, nearly all channels are in the closed/resting state. Apply a 20 ms test pulse to 0 mV. Acylsulfonamides will show poor potency here (IC50 > 1 µM).
-
Inactivated State Assay (Prepulse): Hold cells at -120 mV , then apply a 8-second conditioning prepulse to -70 mV (or the V1/2 of inactivation for your specific cell line). This drives ~50-80% of channels into the inactivated state. Follow immediately with a 20 ms test pulse to 0 mV.
-
-
Compound Perfusion: Perfuse the acylsulfonamide inhibitor in a dose-response manner (e.g., 1 nM to 10 µM) during the prepulse protocol.
-
Self-Validation Check: The assay is considered valid if the compound exhibits a >100-fold leftward shift in IC50 between the -120 mV holding protocol and the -70 mV prepulse protocol. Include 1 µM Tetrodotoxin (TTX) as a positive control for 100% current block.
Step-by-step patch-clamp electrophysiology workflow for evaluating state-dependent Nav1.7 block.
Conclusion
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide represents a cornerstone in the structural design of Nav1.7 inhibitors. By leveraging the acidic methanesulfonamide headgroup to target VSD4, this class of molecules achieves the state-dependence and extreme Nav1.5 selectivity required for safe, next-generation analgesics. When evaluating these compounds, researchers must rely on voltage-controlled electrophysiology rather than static fluorescence assays to accurately capture their pharmacological potential.
References
- Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (US9663508B2). Google Patents.
-
BindingDB BDBM329015: N-(methylsulfonyl)benzamide derivatives . BindingDB. Available at:[Link]
-
The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels . PubMed (NIH). Available at:[Link]
-
Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors . PNAS. Available at:[Link]
Sources
- 1. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM329015 4-(5-chloro-6-(3,5- dichlorophenoxy)-3-pyridinyl)- 3-methoxy-N- (methylsulfonyl)benzamide::4-(5-chloro-6-(3,5-dichlorophenoxy)-3-pyridinyl)-3-methoxy-N-(methylsulfonyl)benzamide::US9663508, Example 348 [bindingdb.org]
- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Disposition: A Comprehensive Guide to the Proper Disposal of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. With these pursuits comes the critical responsibility of ensuring a safe laboratory environment, which extends to the proper disposal of all chemical waste. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide, a halogenated aromatic sulfonamide. By understanding the principles behind these procedures, laboratory professionals can mitigate risks and uphold the highest standards of safety and environmental stewardship.
I. Hazard Profile and Core Chemical Characteristics
N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS No. 1694637-27-8) is a solid compound characterized as an irritant.[1] Its structure, containing both bromine and iodine atoms, places it in the category of halogenated organic compounds.[2][3] This classification is paramount in determining the appropriate disposal pathway, as halogenated waste streams are subject to specific regulatory requirements due to their potential to form toxic byproducts if not managed correctly.[4]
Table 1: Key Attributes of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
| Property | Value/Information | Source |
| CAS Number | 1694637-27-8 | [1] |
| Molecular Formula | C8H7BrINO3S | [1] |
| Molecular Weight | 404.03 g/mol | [1] |
| Primary Hazard | Irritant | [1][5][6][7] |
The presence of the sulfonamide group also warrants consideration, although its primary influence is on the compound's biological activity rather than its immediate disposal hazards.[8] However, it is always prudent to avoid mixing sulfonamide-containing waste with strong acids or bases unless the compatibility is known, to prevent potential reactions.[9]
II. The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle of chemical waste management is segregation.[9][10][11][12] N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide waste must be collected separately from non-halogenated organic waste. The rationale for this is twofold:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the management of hazardous wastes.[12][13][14][15] Halogenated compounds are often subject to specific treatment standards.
-
Disposal Methodology: The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers.[4][12] This process ensures the complete destruction of the compound and captures acidic gases (like HBr and HI) that are formed. Mixing halogenated waste with non-halogenated solvents can complicate the incineration process and increase disposal costs.[3]
III. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, including N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide, it is imperative to be outfitted with the appropriate PPE. Given its classification as an irritant, the following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[5][7][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11][12]
-
Body Protection: A lab coat should be worn to protect against skin contact.[11]
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[7][11][16]
IV. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide waste.
1. Waste Container Selection and Preparation:
-
Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[10][17][18]
-
The container must be clearly labeled before the first particle of waste is added.[10][19]
2. Labeling the Waste Container:
-
The label must be unambiguous and securely affixed to the container.[10] It should include the following information:
3. Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide directly into the designated hazardous waste container.[18]
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as weighing papers, gloves, and pipette tips, should also be placed in this container.[12][18]
-
Liquid Waste: If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated waste streams.[19][20]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[3][10][13][17][19] This minimizes the release of vapors and prevents spills.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[10][13][17]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][13][17]
-
Ensure that the waste container is stored in secondary containment to prevent the spread of material in the event of a leak.[18]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][14][17]
5. Arranging for Final Disposal:
-
Once the waste container is nearly full (approximately 90% capacity) or when the research project is complete, arrange for its disposal.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12][13][16]
-
Provide the EHS department with a complete and accurate description of the waste.[13]
-
Never dispose of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide down the drain or in the regular trash.[13][14][18]
V. Emergency Procedures in Case of Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[11][16]
-
Ventilate: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill is contained within it.[16]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section III.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[21][22] For a liquid spill, use an inert, non-combustible absorbent material like sand or vermiculite.[11]
-
Collect and Label: Place the absorbed material and any contaminated cleaning supplies into a hazardous waste container and label it appropriately.[11][19]
-
Decontaminate: Thoroughly clean the spill area.[16]
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS department immediately.[10]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
Caption: Disposal workflow for N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and compliant disposal of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide, thereby protecting themselves, their colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
- Laboratory Waste Management Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Matrix Scientific. N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide.
- BenchChem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- SAFETY DATA SHEET. (2025, September 17).
- SAFETY DATA SHEET. (2010, November 29).
- SAFETY DATA SHEET. (2025, October 7).
- BenchChem. Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Fisher Scientific. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene.
- FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides.
- SciSpace. Antimicrobial sulfonamide drugs.
- PubMed. (2012, September 15). Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment.
- BenchChem. Proper Disposal of 2-Bromo-5-iodothiazole: A Step-by-Step Guide for Laboratory Professionals.
- Safe Handling and Disposal of Antineoplastic and Other Drugs.
- A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene. (2017, December 31).
- EPA. Environmental Fact Sheet, Organobromine.
- EPA HAZARDOUS WASTE CODES.
- PubMed. Evaluation of methods for destruction of some alkylating agents.
- BenchChem. Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide.
- IAEA. Disposal Options for Disused Radioactive Sources.
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- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. scispace.com [scispace.com]
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- 10. research.columbia.edu [research.columbia.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. ethz.ch [ethz.ch]
- 21. fishersci.com [fishersci.com]
- 22. sodiumiodide.net [sodiumiodide.net]
Personal protective equipment for handling N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
Executive Safety Summary
Chemical Identity: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide CAS: 1694637-27-8 Molecular Weight: 404.03 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]
Immediate Action Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . While baseline Safety Data Sheets (SDS) classify it as an Irritant (Skin/Eye/Respiratory) , its structural class (halogenated acyl sulfonamide) suggests potential biological activity (kinase inhibition) and sensitization risks.[1]
Core Safety Rule: Zero Skin Contact / Zero Inhalation. All handling of the dry powder must occur within a certified chemical fume hood or powder containment enclosure.[1]
Hazard Identification & Risk Assessment
As scientists, we do not rely solely on sparse SDS data.[1] We analyze the structure to predict risk.[1]
| Structural Feature | Associated Risk | Mechanism of Action |
| Acyl Sulfonamide Motif | Sensitization / Acidity | Bioisostere of carboxylic acid (pKa ~4.5).[1] Potential for allergic reaction in sulfonamide-sensitive individuals.[1] |
| Aryl Halides (Br, I) | Persistence / Bioaccumulation | Heavy halogenation increases lipophilicity (LogP), facilitating skin absorption and potential accumulation in lipid tissues.[1] |
| Benzoyl Linkage | Reactivity | Susceptible to hydrolysis in strong acid/base; stable under neutral conditions.[1] |
Occupational Exposure Band (OEB) Assignment: In the absence of specific toxicology data, default to OEB 3 (10–100 µg/m³) .[1] Rationale: This is a conservative approach for uncharacterized pharmaceutical intermediates involving heavy halogenation.[1]
Personal Protective Equipment (PPE) Matrix
The following decision logic ensures you are protected based on the energy and scale of your operation.
Visual Guide: PPE Selection Logic
Figure 1: PPE Decision Tree based on operational scale. Select the path that matches your current experimental setup.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile (min 0.11 mm) | Permeation Defense: Halogenated aromatics can permeate thin latex.[1] Nitrile offers superior resistance.[1] The outer glove is sacrificial; the inner glove is the final barrier.[1] |
| Respiratory | N95 (min) or PAPR | Particle Size: Synthesis intermediates often exist as micronized dusts (<10 µm) which bypass nasal hairs.[1] Use N95 if outside a hood (emergency only).[1] |
| Body | Tyvek® Lab Coat (Closed front) | Adsorption: Cotton coats absorb chemicals and hold them against the skin.[1] Tyvek repels particulates.[1] |
| Eye | Chemical Goggles | Vapor/Dust Seal: Safety glasses allow side-entry of airborne dusts.[1] Goggles provide a hermetic seal against irritant dust.[1] |
Operational Protocols
A. Weighing & Transfer (Critical Step)
Most exposure incidents occur during the transfer of dry powder.[1]
-
Engineering Control: Activate the Fume Hood or Powder Weighing Station. Ensure face velocity is 0.5 m/s (100 fpm) .
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1]
-
Technique:
-
Place a tack-mat or damp paper towel inside the hood workspace.[1]
-
Perform all transfers over this mat.[1] If powder spills, it adheres to the damp surface rather than becoming airborne.[1]
-
Dissolution: If possible, dissolve the solid in the transport vessel (e.g., add DMSO directly to the vial) before removing it from the hood.[1]
-
B. Reaction Setup
-
Solvent Selection: This compound is likely insoluble in water but soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions (due to the acidic N-H).[1]
-
Temperature: If heating >50°C, use a reflux condenser. Halogenated compounds can release acidic vapors (HBr/HI) if they decompose.[1]
-
Quenching: Treat reaction mixtures as if they contain free halides. Quench with aqueous thiosulfate if free iodine is suspected (indicated by purple/brown color).[1]
Emergency Response & Spill Management
Spill Response Logic: Do not rush. A hasty cleanup spreads contamination.[1]
Figure 2: Step-by-step spill remediation workflow. Note the specific instruction to wet powder spills to prevent aerosolization.[1]
First Aid Measures:
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] The iodine/bromine substituents can cause severe irritation.[1]
-
Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (ethanol/IPA); it enhances the skin absorption of halogenated aromatics.[1]
Disposal & Decontamination
Waste Classification:
-
Category: Halogenated Organic Waste.[1]
-
Do NOT: Mix with strong oxidizers or strong acids (risk of releasing halogen gas).[1]
Decontamination Protocol:
-
Surface Cleaning: Wipe surfaces with a 5% surfactant solution (e.g., Decon 90).[1]
-
Verification: For high-volume areas, use a UV lamp.[1] Many conjugated aromatic systems fluoresce; this can help identify missed residues.[1]
-
Destruction: High-temperature incineration (>1100°C) with scrubber systems is required to safely mineralize the Bromine and Iodine atoms.[1]
References
-
Matrix Scientific. (2023).[1] Safety Data Sheet: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide (CAS 1694637-27-8).[1][5] Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: 4-Bromobenzenesulfonamide (Structurally Related).[1] National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [1]
-
SafeWork NSW. (2021).[1] Handling Cytotoxic Drugs and Related Waste (Guidance for Potent Intermediates).[1] Retrieved from [1]
(Note: Direct specific literature on this exact intermediate is proprietary; safety protocols are derived from structural activity relationships (SAR) of analogous halogenated sulfonamides and standard HPAPI handling guidelines.)[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
